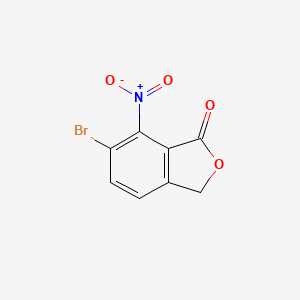
6-Bromo-7-nitroisobenzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-7-nitroisobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of isobenzofurans
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-nitroisobenzofuran-1(3H)-one typically involves the bromination and nitration of isobenzofuran derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents and nitric acid or nitrating agents under controlled temperatures and solvent conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques are optimized for scalability and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-7-nitroisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions, where the bromine or nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted isobenzofurans.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in biochemical assays and as a probe in molecular biology.
Medicine: Exploration as a lead compound in drug discovery for its potential pharmacological properties.
Industry: Use in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Bromo-7-nitroisobenzofuran-1(3H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-7-nitroisobenzofuran-1(3H)-one: can be compared with other brominated and nitrated isobenzofurans, such as:
Uniqueness
The unique combination of bromine and nitro groups in this compound imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C8H4BrNO4 |
|---|---|
Molekulargewicht |
258.03 g/mol |
IUPAC-Name |
6-bromo-7-nitro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H4BrNO4/c9-5-2-1-4-3-14-8(11)6(4)7(5)10(12)13/h1-2H,3H2 |
InChI-Schlüssel |
WUJKOLOFHMAPPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=C(C=C2)Br)[N+](=O)[O-])C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















